molecular formula C4H11BN B1337067 tert-Butylamine borane CAS No. 7337-45-3

tert-Butylamine borane

Cat. No. B1337067
CAS RN: 7337-45-3
M. Wt: 83.95 g/mol
InChI Key: PVYPHUYXKVVURH-UHFFFAOYSA-N
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Description

tert-Butylamine borane is a chemical compound that is not directly discussed in the provided papers. However, related compounds and derivatives, such as tert-butanesulfinyl imines and tert-butylphenylphosphinous acid-borane, are mentioned. These compounds are used in various synthetic applications, including the asymmetric synthesis of amines and the resolution of racemic mixtures into enantiomers .

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinamide with aldehydes and ketones to prepare N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines . Additionally, tert-butylphenylphosphinous acid-borane can be resolved into enantiomers using ephedrine and cinchonine, which then serve as substrates for further stereoselective transformations .

Molecular Structure Analysis

The molecular structure of tert-butylamine borane itself is not detailed in the provided papers. However, the structure of related compounds, such as tert-butylphenylphosphine-borane, is studied to understand stereoselective synthetic transformations . The molecular structure plays a crucial role in the reactivity and selectivity of these compounds in various chemical reactions.

Chemical Reactions Analysis

Chemical reactions involving tert-butylamine borane derivatives include the asymmetric reduction of tert-butanesulfinyl ketimines using N-heterocyclic carbene boranes, which exhibit high yields and diastereomeric excess . Other reactions include the synthesis of optically pure tert-butylmethylphosphine–borane via a novel reductive methodology , and the use of BOM-tert-butylmethylphosphinite borane as an electrophilic P-stereogenic transfer reagent for the synthesis of bulky tertiary phosphines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylamine borane are not explicitly discussed in the provided papers. However, the properties of similar compounds, such as their reactivity, stability, and enantioselectivity, are crucial for their use in synthetic applications. For example, the stability of N-lithiodiaminoboranes depends on the substituent, which is important for their subsequent reactions .

Scientific Research Applications

1. Restoration of Degraded Paper Materials

  • Application: Tert-butylamine borane complex has been used in the restoration of paper materials, particularly for treating oxidative degradation. It interacts with carboxylic functions in degraded paper, helping in reductive restoration (Sanna, Sodo, Laguzzi, Mancini, & Bicchieri, 2009).

2. Hydroboration Chemistry

  • Application: This chemical has been investigated for its reactivity in hydroboration, a process important in organic synthesis. It forms highly reactive liquid borane adducts that can hydroborate olefins in various solvents (Brown, Kanth, Dalvi, & Zaidlewicz, 2000).

3. Textile Industry

  • Application: In textile processing, tert-butylamine borane is used for brightening wool during dyeing. It outperforms traditional methods and helps in achieving brighter dye shades without impairing the mechanical properties of the wool (Cai, 2009).

4. Nanoparticle Synthesis

  • Application: It's utilized in the synthesis of rhodium(0) nanoparticles, which have significant catalytic activity in the dehydrogenation of ammonia-borane, a potential hydrogen storage material (Ayvalı, Zahmakiran, & Özkar, 2011).

5. Polymer Science

6. Ionic Liquid Chemistry

7. Biopharmaceuticals

  • Application: In biophopharmaceuticals, tert-butylamine borane has been screened as a reducing agent in the PEGylation of therapeutic proteins, demonstrating its utility in enhancing the bioavailability of drugs (Ambrogelly, Cutler, & Paporello, 2013).

8. Synthetic Chemistry

  • Application: The compound is also used in the synthesis of P-stereogenic ligands, showcasing its versatility in creating optically pure compounds for chemical synthesis applications (Salomó, Prades, Riera, & Verdaguer, 2017).

9. Electrochemistry

  • Application: Tert-butylamine borane is studied for its oxidation properties in electroless plating baths, demonstrating its role in the field of electrochemistry and material science (Burke & Lee, 1992).

10. Catalysis

Safety And Hazards

Tert-Butylamine borane is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . It is toxic if inhaled and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

B, N dual-doped 3D porous graphene (BN-3DG) has been synthesized using cobalt ion-exchanged resin by heat treating borane tert-butylamine . This shows the potential of tert-Butylamine borane in the development of advanced materials .

properties

InChI

InChI=1S/C4H11N.B/c1-4(2,3)5;/h5H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYPHUYXKVVURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylamine borane

CAS RN

7337-45-3
Record name tert-butylamine--borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
779
Citations
P Bellham, MS Hill, G Kociok-Köhn - Organometallics, 2014 - ACS Publications
… (63) As an extension to our studies of alkaline-earth-mediated dehydrocoupling catalysis, we describe in this contribution an investigation of the reactivity of tert-butylamine–borane …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
D Kundu, S Chakma, G Pugazhenthi, T Banerjee - ACS omega, 2018 - ACS Publications
The current work reports ionic liquid (IL) facilitated dehydrogenation of tert-butylamine borane (TBAB) at 90 and 105 C. For the screening of potential IL solvent, solubility predictions of …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
CK Lau, S Tardif, C Dufresne… - The Journal of Organic …, 1989 - ACS Publications
… that tert-butylamine-borane in the presence of aluminum chloride in dichloromethane can … tert-Butylamine-borane is a very mild reducing agent and is used in the selective reduction …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk
HB Murathan, G Özkan - Journal Of The Indian …, 2020 - indianchemicalsociety.com
… This study focuses on the catalytic hydrolysis of tert-butylamine borane (TBAB, C4H9NH2BH3) with Ni-Zr-BO. For this aim, catalyst mixture was prepared by co-precipitation method …
Number of citations: 1 indianchemicalsociety.com
J Feigerle, N Smyrl, J Morrell… - Materials Challenges in …, 2010 - books.google.com
… In the present study, tert-butylamine borane is investigated by heteronuclear in situ solid state NMR to understand hydrogen release from a hydrocarbon containing amine borane. t…
Number of citations: 2 books.google.com
S Kim, S Yoon - Bulletin of Materials Science, 2020 - Springer
… Herein, we aimed to elucidate the effect of tert-butylamine borane (TBAB) as a boron reduction source on the Ni–B surface properties and electroless conditions, and by comparison …
GY Ostaeva, IY Isaeva, VV Grushina… - … Science, Series B, 2018 - Springer
The process of reduction of divalent copper ions with tert-butylamine borane in dilute aqueous solutions of poly(N-vinylpyrrolidone) is investigated. The influence of polymer molecular …
EP Marshall - 2002 - search.proquest.com
Production of single isomers can be an efficient means of producing biologically active molecules. Our research focuses on the diastereoselective reduction of cyclic allylic phosphinyl …
JM VanPaasschen - 1971 - uh-ir.tdl.org
… The purity of the product was checked with proton nmr The tert- • butylamine-borane was … No suitable method was found for the separation of tert-butylamine-borane from the monofluoro …
Number of citations: 0 uh-ir.tdl.org
AC Stowe, J Feigerle, NR Smyrl, JS Morrell - 2010 - osti.gov
The conclusions of this presentation are: (1) Amine boranes potentially can be used as a vehicular hydrogen storage material. (2) Purity of the hydrogen stream is critical for use with a …
Number of citations: 0 www.osti.gov

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